molecular formula C17H14BrNO7 B8338695 Methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate

Methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate

Cat. No.: B8338695
M. Wt: 424.2 g/mol
InChI Key: BJDXSXSYGBSMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate is a useful research compound. Its molecular formula is C17H14BrNO7 and its molecular weight is 424.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14BrNO7

Molecular Weight

424.2 g/mol

IUPAC Name

methyl 3-benzoyloxy-2-(2-bromoethoxy)-5-nitrobenzoate

InChI

InChI=1S/C17H14BrNO7/c1-24-17(21)13-9-12(19(22)23)10-14(15(13)25-8-7-18)26-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

BJDXSXSYGBSMRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of fuming nitric acid (55 mL) and concentrated sulfuric acid (11 mL) was cooled to −5° C. Powdered methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate (30 g, 79.1 mmol) was slowly added over a period of 30 min. After an additional stirring time of 30 min., the reaction mixture was quickly poured over ice, which was then extracted with dichloromethane (2×400 mL). The combined organic layers were washed with water (400 mL) and aqueous saturated sodium bicarbonate (200 mL). The organic solution was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The crude precipitate was triturated with diethyl ether (200 mL) to give 29.1 g (87%) of methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate as an off-white powder: 1H NMR (400 MHz, CDCl3): 9.06 (t, J=2.2 Hz, 1H), 8.72 (d, J=3.2 Hz, 1H), 8.57-8.53 (m, 3H), 8.32 (d, J=3.2 Hz, 1H), 7.79 (t, J=8.0 H, 1H), 4.43 (t, J=5.8 Hz, 2H), 4.00 (s, 3H), 3.57 (t, J=5.6 Hz, 2H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

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